
5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid typically involves the reaction of aryl isothiocyanates with amino acids in an alkaline medium. One common method includes the reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine, followed by treatment with an alkaline medium . This reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiazolidine derivative.
Industrial Production Methods
Industrial production of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of biopolymer-based solid acid catalysts, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid involves its interaction with various molecular targets. The presence of sulfur and nitrogen atoms allows the compound to form strong interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but the compound is known to interfere with enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
Thiazolidine derivatives: Exhibit diverse biological properties, including anticancer, anticonvulsant, and anti-inflammatory activities.
Uniqueness
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
858221-90-6 |
|---|---|
Formule moléculaire |
C5H8N2OS2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid |
InChI |
InChI=1S/C5H8N2OS2/c1-2-3(4(8)9)7-5(10)6-2/h2-3H,1H3,(H,8,9)(H2,6,7,10) |
Clé InChI |
VAEITMYOVXGJNN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(=S)N1)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


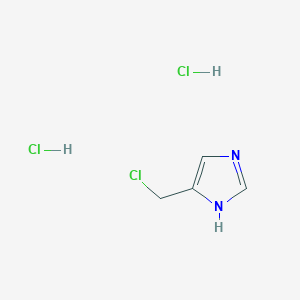
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)
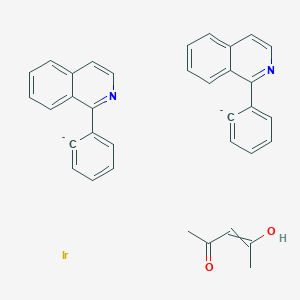
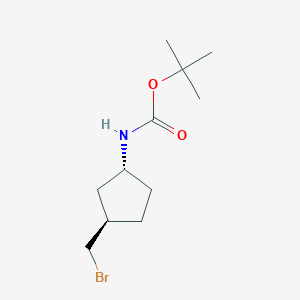
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

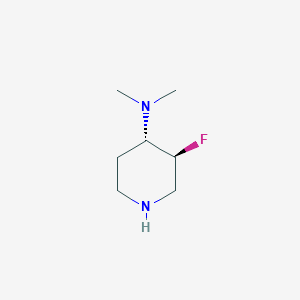
![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
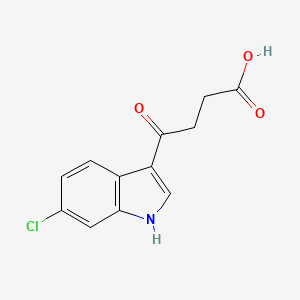
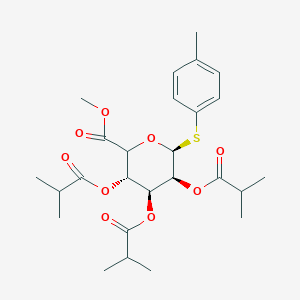

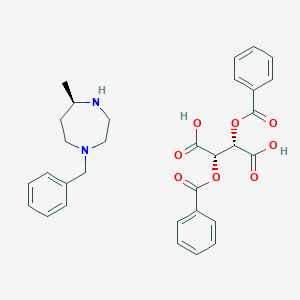
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
